UPF 1069

概要

説明

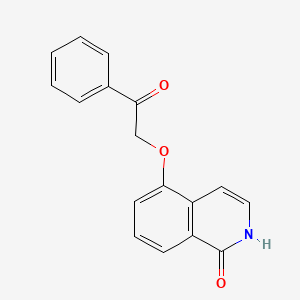

UPF 1069は、ポリ(ADPリボース)ポリメラーゼ(PARP)阻害剤として知られる化合物です。これはイソキノリン誘導体であり、PARP-1よりもPARP-2に対して有意な選択性を示しています。

準備方法

UPF 1069の合成には、イソキノリン誘導体の調製が含まれます。一般的な合成経路の1つは、5-ヒドロキシイソキノリンとフェナシルブロミドを塩基の存在下で反応させて5-(2-オキソ-2-フェニルエトキシ)-1(2H)-イソキノリンを生成することです 。反応条件は一般的に、ジメチルスルホキシド(DMSO)などの溶媒を使用し、室温からわずかに高温の範囲で行われます。工業生産方法では、同様の合成経路を使用しますが、収率と純度を最適化して、より大規模に行われます .

化学反応の分析

UPF 1069は、以下を含む様々な化学反応を受けます。

酸化: この化合物は特定の条件下で酸化される可能性がありますが、その酸化生成物に関する詳細な研究は限られています。

還元: 還元反応はイソキノリン環を修飾することができ、生物学的活性を変化させる可能性があります。

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、炭酸カリウムなどの塩基が含まれます。これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。

科学研究への応用

This compoundは、幅広い科学研究への応用を持っています。

化学: これは、DNA修復機構に関与するPARP酵素の阻害を研究するためのツール化合物として使用されます。

生物学: この化合物は、アポトーシスや神経保護を含む細胞プロセスにおけるPARP-2の役割を調査するために使用されます。

医学: this compoundは、癌や神経変性疾患など、DNA損傷が関与する疾患の治療における潜在的な治療用途があります。

産業: この化合物は、PARP酵素を標的とする新薬の開発に使用されており、製薬業界がより効果的な治療法を開発するための努力に貢献しています

科学的研究の応用

Case Study: Ischemic Brain Damage

A study demonstrated that selective inhibition of PARP-2 with UPF 1069 increased CA1 pyramidal cell death in hippocampal slices subjected to OGD, highlighting its potential role in exacerbating ischemic damage. Conversely, in mixed cortical cells, this compound reduced post-ischemic damage, suggesting a complex interaction between PARP inhibition and cell death pathways .

| Concentration (µM) | Effect on CA1 Cell Death | Cell Type |

|---|---|---|

| 0.01 - 1 | Increased | Organotypic hippocampal slices |

| 1 - 10 | Decreased | Mixed cortical cells |

Targeting Androgen Receptor Positive Cancers

This compound has been investigated for its effects on androgen receptor-positive cancer models. Inhibition of PARP-2 using this compound led to reduced proliferation in androgen receptor-positive cell lines, indicating its potential as a therapeutic agent in prostate cancer treatment .

Dual Targeting with ROCK Inhibitors

Recent studies have explored the dual inhibition capabilities of this compound alongside Rho-associated protein kinases (ROCKs). It was found that this compound exhibits cross-affinity for ROCK1 and ROCK2, suggesting that it could be used to develop combination therapies targeting both PARPs and ROCKs simultaneously . This approach may enhance therapeutic efficacy in complex diseases where both pathways are implicated.

| Target | IC50 (µM) | Inhibition (%) at 10 µM |

|---|---|---|

| PARP-1 | 8 | N/A |

| PARP-2 | 0.3 | N/A |

| ROCK1 | N/A | 38% |

| ROCK2 | N/A | 20.5% |

Implications for Genomic Stability

This compound has been shown to play a role in maintaining genomic stability through its effects on DNA repair mechanisms mediated by PARPs. The compound's ability to selectively inhibit PARP-2 provides insights into the differential roles of PARP isoenzymes in cellular response to DNA damage .

作用機序

UPF 1069は、特にPARP-2を含むPARP酵素の活性を阻害することにより、その効果を発揮します。PARP酵素は、DNAの単鎖切断の修復において重要な役割を果たします。これらの酵素を阻害することにより、this compoundはDNA損傷の修復を阻害し、DNA切断の蓄積につながり、最終的には細胞死をもたらします。この機構は、特に癌治療において有用であり、PARPを介したDNA修復への依存を利用して癌細胞を選択的に殺すことが目的です .

類似化合物との比較

UPF 1069は、PARP-1よりもPARP-2に対して選択性があるという点で独特であり、これらの酵素の特定の役割を研究するための貴重なツールとなっています。類似の化合物には以下が含まれます。

オラパリブ: 癌治療で使用されている、よく知られたPARP阻害剤ですが、PARP-2に対する選択性は低い。

ルカパリブ: 複数のPARP酵素に対して幅広い活性を示す、別のPARP阻害剤。

ニラパリブ: 卵巣癌の治療に適用されるPARP阻害剤

これらの化合物は、類似の作用機序を共有していますが、選択性と臨床応用が異なります。これは、this compoundの独自の特性を強調しています。

生物活性

UPF 1069 is a selective inhibitor of poly(ADP-ribose) polymerase 2 (PARP-2), a member of the PARP family involved in various cellular processes, including DNA repair, apoptosis, and cell survival. This compound has garnered attention for its potential therapeutic applications, particularly in neuroprotection and cancer treatment.

This compound specifically inhibits PARP-2, which plays a crucial role in cellular responses to DNA damage. By selectively targeting PARP-2, this compound modulates apoptotic pathways and influences cell survival under stress conditions such as ischemia.

Experimental Findings

-

In Vitro Studies : Research has demonstrated that this compound exhibits different effects on neuronal cell death depending on the model used:

- In rat organotypic hippocampal slices subjected to oxygen-glucose deprivation (OGD), this compound increased CA1 pyramidal cell death by up to 155% at concentrations ranging from to .

- Conversely, in mouse mixed cortical cell cultures exposed to OGD, this compound significantly reduced post-ischemic damage at concentrations between and .

- Cell Death Mechanisms : The contrasting effects observed can be attributed to the different mechanisms of cell death:

Summary of Key Results

| Model | Effect of this compound | Concentration Range |

|---|---|---|

| Rat Organotypic Hippocampal Slices | Increased CA1 pyramidal cell death (up to 155%) | |

| Mouse Mixed Cortical Cells | Reduced post-ischemic damage |

Neuroprotection in Ischemic Conditions

A pivotal study explored the neuroprotective effects of this compound in models of ischemic brain injury. The findings indicated that while this compound exacerbated cell death in one model (hippocampal slices), it provided significant protection in another (cortical cells). This dichotomy highlights the necessity for careful consideration of the cellular context when evaluating PARP inhibitors for therapeutic use.

Cancer Therapy Potential

The role of PARP inhibitors like this compound extends into cancer therapy. By targeting PARP-2, these compounds can potentially enhance the efficacy of traditional chemotherapeutics by inducing synthetic lethality in cancer cells deficient in DNA repair mechanisms .

Conclusion and Implications

This compound serves as a valuable tool for investigating the biological functions of PARP-2 and its role in various cellular processes. Its distinct effects on different cell types underscore the complexity of targeting PARP enzymes in therapeutic contexts. Future research should continue to delineate the mechanisms underlying these effects and explore the potential clinical applications of this compound in neuroprotection and oncology.

特性

IUPAC Name |

5-phenacyloxy-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c19-15(12-5-2-1-3-6-12)11-21-16-8-4-7-14-13(16)9-10-18-17(14)20/h1-10H,11H2,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWMRRNGWSITSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)COC2=CC=CC3=C2C=CNC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40648425 | |

| Record name | 5-(2-Oxo-2-phenylethoxy)isoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1048371-03-4 | |

| Record name | 5-(2-Oxo-2-phenylethoxy)isoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1048371-03-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。